Cas no 31899-58-8 (2H-Indazole-3-carboxamide,2-b-D-ribofuranosyl-)
31899-58-8 structure
Product Name:2H-Indazole-3-carboxamide,2-b-D-ribofuranosyl-
CAS No:31899-58-8
MF:C13H15N3O5
MW:293.275303125381
CID:311141
PubChem ID:284693
Update Time:2025-04-19
2H-Indazole-3-carboxamide,2-b-D-ribofuranosyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Indazole-3-carboxamide,2-b-D-ribofuranosyl-
- 1-Ribofuranosyl-pyridaz-3-on
- AC1M4BJQ
- AG-F-72794
- Ambcb5116427
- CTK4J3775
- METHYL 4-[4-(2,3,3-TRICHLOROPROP-2-ENOXYCARBONYL)BUTANOYLAMINO]BENZOATE
- 2-pentofuranosyl-2h-indazole-3-carboxamide
- 31899-58-8
- DTXSID00953825
- NSC140850
- NSC-140850
-
- Inchi: 1S/C13H15N3O5/c14-12(20)9-6-3-1-2-4-7(6)15-16(9)13-11(19)10(18)8(5-17)21-13/h1-4,8,10-11,13,17-19H,5H2,(H2,14,20)
- InChI Key: KUXRTBOUIUTEJT-UHFFFAOYSA-N
- SMILES: O1C(CO)C(C(C1N1C(C(N)=O)=C2C=CC=CC2=N1)O)O
Computed Properties
- Exact Mass: 293.101
- Monoisotopic Mass: 293.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 131Ų
Experimental Properties
- Density: 1.78
- Boiling Point: 720.8°Cat760mmHg
- Flash Point: 389.7°C
- Refractive Index: 1.773
- PSA: 130.83000
- LogP: -0.55300
2H-Indazole-3-carboxamide,2-b-D-ribofuranosyl- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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